2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-propylacetamide
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Overview
Description
2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-propylacetamide is a complex organic compound that features a thiazole ring, an acetamide group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-propylacetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by a propylamine.
Formation of the Acetamide Group: The acetamide group can be formed by acetylation of an amine group using acetic anhydride or acetyl chloride.
Coupling with the Phenyl Ring: The final step involves coupling the thiazole derivative with a 4-acetamidophenyl derivative through a thioether linkage, typically using thiolating agents like Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the propylamino group.
Reduction: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.
Substitution: The phenyl ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring and the propylamino group.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-propylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-propylacetamide involves its interaction with specific molecular targets. The thiazole ring and the acetamide group are likely involved in binding to enzymes or receptors, modulating their activity. The propylamino group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(methylamino)ethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a methylamino group instead of a propylamino group.
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(ethylamino)ethyl)thiazol-2-yl)thio)acetamide: Similar structure but with an ethylamino group instead of a propylamino group.
Uniqueness
2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-propylacetamide is unique due to the presence of the propylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-3-8-19-16(24)9-15-10-26-18(22-15)27-11-17(25)21-14-6-4-13(5-7-14)20-12(2)23/h4-7,10H,3,8-9,11H2,1-2H3,(H,19,24)(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLJFGBLYRHQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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